molecular formula C5H2ClNS B1592968 4-Chlorothiophene-2-carbonitrile CAS No. 910553-55-8

4-Chlorothiophene-2-carbonitrile

Cat. No.: B1592968
CAS No.: 910553-55-8
M. Wt: 143.59 g/mol
InChI Key: ZYSQCHVJVZREAZ-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carbonitrile (CAS: 910553-55-8) is a halogenated nitrile derivative of thiophene, a sulfur-containing heterocyclic compound. Its molecular formula is C₅H₂ClNS, with a molecular weight of 143.6 g/mol . The compound features a chlorine atom at the 4-position and a nitrile group (-CN) at the 2-position of the thiophene ring. This structure confers unique electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Key characteristics:

  • Purity: Commercially available at ≥98% purity .
  • Applications: Used as a building block for Suzuki coupling reactions, heterocyclic synthesis, and functional material development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorothiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorothiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-Chlorothiophene-2-carbonitrile, differing in substituents, halogen positions, or additional functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Reactivity References
This compound C₅H₂ClNS 143.6 910553-55-8 Cl (4), -CN (2) Cross-coupling, heterocycle synthesis
5-Bromo-2,3-dichlorothiophene C₄HBrCl₂S 231.93 83663-36-9 Br (5), Cl (2,3) Electrophilic substitution
5-Chloro-3-thiophenecarbonitrile C₅H₂ClNS 143.6 1108712-56-6 Cl (5), -CN (3) Polymer precursors, ligand design
3-Chlorothiophene-2-carbohydrazide C₅H₄ClN₃S 173.6 478483-31-7 Cl (3), -CONHNH₂ (2) Hydrazide-based drug synthesis
5-Bromobenzo[b]thiophene-2-carbonitrile C₉H₄BrNS 254.1 N/A Br (5), -CN (2), fused benzene ring Photovoltaic materials

Biological Activity

4-Chlorothiophene-2-carbonitrile is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and analgesic properties, supported by case studies and data tables.

Chemical Profile

  • Molecular Formula : C5H3ClN
  • Molecular Weight : 130.54 g/mol
  • Structure : The compound features a thiophene ring substituted with a chlorine atom and a cyano group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study reported significant inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The mechanism of action is believed to involve the inhibition of enzymes essential for bacterial cell wall synthesis, leading to bactericidal effects.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models with induced inflammation, administration of this compound resulted in a notable reduction in inflammatory markers and pain response. This suggests potential utility in treating inflammatory diseases.

Analgesic Activity

Further studies have highlighted the analgesic effects of this compound, indicating its potential as a pain management agent. Controlled studies demonstrated that it significantly decreased pain responses in models of induced inflammation, supporting its role as an analgesic.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the efficacy of this compound against resistant bacterial strains.
    • Methodology : Various bacterial strains were tested using standard broth microdilution methods.
    • Results : The compound showed significant antimicrobial activity with MIC values ranging from 32 to 128 µg/mL, demonstrating effectiveness against resistant strains.
    • : Structural features of the compound contribute to enhanced efficacy against bacteria.
  • Anti-inflammatory Evaluation :
    • Objective : To assess the anti-inflammatory effects in vivo.
    • Methodology : Animal models were subjected to inflammatory stimuli followed by treatment with the compound.
    • Results : Significant reductions in inflammatory markers were observed, alongside decreased pain responses.
    • : The findings support further pharmacological evaluation for therapeutic applications in inflammatory conditions.

Data Table: Summary of Biological Activities

ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced inflammatory markers in animal models
AnalgesicDecreased pain response in induced inflammation models
Synthesis ApplicationsPrecursor for anticoagulants like rivaroxaban

The biological activity of this compound is largely attributed to its reactivity as an acylating agent. The cyano group can engage in nucleophilic reactions, influencing various biological pathways and enhancing the compound's efficacy as an enzyme inhibitor and receptor modulator.

Properties

IUPAC Name

4-chlorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNS/c6-4-1-5(2-7)8-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSQCHVJVZREAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630114
Record name 4-Chlorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910553-55-8
Record name 4-Chlorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chlorothiophene-2-carbonitrile
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4-Chlorothiophene-2-carbonitrile
4-Chlorothiophene-2-carbonitrile

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